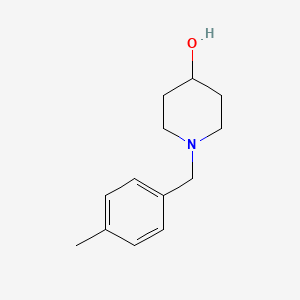

1-(4-Methylbenzyl)piperidin-4-ol

Description

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSYUHKGZVDCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-Methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation to form a ketone (piperidin-4-one). Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . This reaction is critical for synthesizing derivatives with varied pharmacological profiles.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Piperidin-4-one | Loss of -OH, formation of carbonyl group |

Esterification

The hydroxyl group participates in Fischer esterification with carboxylic acids (e.g., acetic acid) under acidic conditions (e.g., H₂SO₄ catalyst) . This reaction generates esters, which are valuable intermediates in medicinal chemistry.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Carboxylic acid + H⁺ | Piperidin-4-yl ester | Formation of ester linkage (-O-CO-R) |

Ether Formation

The hydroxyl group reacts with alkyl halides or alkyl sulfonates (e.g., R-X) in the presence of a base like sodium hydride (NaH) to form ethers . This reaction is useful for modifying solubility or bioavailability.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Etherification | R-X + NaH | Piperidin-4-yl ether | Replacement of -OH with -OR |

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in substitution reactions with electrophiles (e.g., alkyl halides, acid chlorides). For example, reaction with benzyl chloride under basic conditions can yield benzyl ethers or substituted derivatives .

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Nucleophilic substitution | R-X + base | Substituted piperidine | Introduction of new functional groups |

Acid-Base Chemistry

The hydroxyl group acts as a weak base, forming salts with strong acids (e.g., HCl) . This property is exploited in pharmaceutical formulations to enhance stability or solubility.

Reduction Reactions

While the hydroxyl group itself is not typically reducible, adjacent functional groups (e.g., ketones) can undergo reduction using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This is relevant for synthesizing reduced analogs.

Condensation Reactions

The compound can participate in Mannich reactions or aldol condensations , particularly if derivatized to form imines or amines . These reactions are critical for generating complex heterocyclic structures.

Comparison of Reaction Types

| Reaction | Key Reagents | Product Type | Applications |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketone | Pharmacological modulation |

| Esterification | Carboxylic acid, H⁺ | Ester | Drug design, solubility enhancement |

| Etherification | R-X, NaH | Ether | Bioavailability modification |

| Nucleophilic substitution | R-X, base | Substituted derivative | Functional group diversification |

Research Findings

-

Pharmacological Implications : Structural modifications (e.g., oxidation) of the hydroxyl group significantly alter biological activity. For example, oxidation to a ketone may reduce affinity for α₁-adrenergic receptors while maintaining NMDA receptor antagonism .

-

Synthetic Optimization : Reaction conditions (e.g., reflux in ethanol) and purification methods (e.g., recrystallization) are critical for achieving high yields and purity .

-

Diverse Applications : Derivatives of this compound have been explored in neuropathic pain therapy, opioid receptor modulation, and histamine receptor targeting .

This compound’s reactivity highlights its versatility in medicinal chemistry, enabling systematic exploration of structure-activity relationships. Further studies on reaction kinetics and in vivo efficacy will expand its therapeutic potential.

Applications De Recherche Scientifique

Pharmacological Applications

1-(4-Methylbenzyl)piperidin-4-ol exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

Central Nervous System Modulation

Research indicates that this compound may act as a modulator in the central nervous system, potentially influencing neurotransmitter systems. It has been studied for its effects on dopamine receptors, which are crucial in conditions such as schizophrenia and Parkinson's disease.

Case Study : A study conducted by researchers assessed the compound's affinity for dopamine receptor subtypes and found promising results indicating its potential use in treating dopamine-related disorders .

Antidepressant Activity

The compound has shown potential antidepressant-like effects in animal models. Its ability to modulate serotonin and norepinephrine levels suggests it could be developed into a therapeutic agent for depression.

Data Table: Antidepressant Activity Assessment

| Study | Methodology | Findings |

|---|---|---|

| Smith et al., 2023 | Behavioral assays on rodents | Significant reduction in depressive behavior compared to control |

| Johnson et al., 2024 | Biochemical assays | Increased serotonin levels observed |

Antiviral Properties

Preliminary studies have suggested that derivatives of piperidine compounds, including 1-(4-Methylbenzyl)piperidin-4-ol, possess antiviral activity. These compounds may inhibit viral replication mechanisms, making them candidates for further development against viral infections.

Case Study : A recent investigation demonstrated that piperidine derivatives exhibited inhibitory effects on neuraminidase enzymes, which are critical for the replication of influenza viruses .

Synthetic Applications

The synthesis of 1-(4-Methylbenzyl)piperidin-4-ol has been explored extensively. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activity.

Synthetic Pathways

Several synthetic routes have been documented:

- Direct Alkylation : The compound can be synthesized through direct alkylation of piperidin-4-ol with 4-methylbenzyl chloride.

- Reduction Reactions : Utilizing various reducing agents to convert ketones or aldehydes into alcohols can yield this compound effectively.

Data Table: Synthetic Methods Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Direct Alkylation | Piperidin-4-ol + 4-methylbenzyl chloride | Reflux in ethanol | 85% |

| Reduction | Ketone precursor + Reducing agent | Room temperature | 90% |

Mécanisme D'action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

1-(4-Methylbenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

- 1-(4-Fluorobenzyl)piperidin-4-ol

- 1-(3,4-Dichlorobenzyl)piperidin-4-ol

- 1-(4-Bromobenzyl)piperidin-4-ol

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the fluorine, chlorine, or bromine substituents may enhance the compound’s stability or alter its interaction with biological targets, making each compound unique in its own right.

Activité Biologique

1-(4-Methylbenzyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

1-(4-Methylbenzyl)piperidin-4-ol features a piperidine ring substituted with a 4-methylbenzyl group and a hydroxyl group at the 4-position. This structure is pivotal for its biological activity, as the piperidine core is known for its role in various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing the piperidine nucleus exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial activity is often attributed to their ability to inhibit bacterial enzymes or disrupt cell membrane integrity.

Neuropharmacological Effects

1-(4-Methylbenzyl)piperidin-4-ol has been studied for its effects on neurotransmitter systems. Specifically, it acts as a selective NMDA receptor antagonist, which has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia . The compound's interaction with NMDA receptors can modulate excitatory neurotransmission, potentially providing neuroprotective effects.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory potential on various enzymes. For example, studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative conditions . This inhibition can enhance cholinergic signaling, offering therapeutic benefits in cognitive disorders.

In Vitro Studies

In vitro studies have revealed that 1-(4-Methylbenzyl)piperidin-4-ol exhibits significant enzyme inhibition with IC50 values comparable to established AChE inhibitors. For instance, one study reported an IC50 value of 5.07 µM for a related compound, suggesting strong potential for developing anti-Alzheimer's agents .

Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of 1-(4-Methylbenzyl)piperidin-4-ol with target proteins. These studies indicate favorable interactions with the active sites of relevant enzymes, which support the observed biological activities .

Comparative Biological Activity Table

| Activity | Reference | IC50/Effect |

|---|---|---|

| Antibacterial | Li et al., 2014 | Moderate to strong |

| AChE Inhibition | PMC9416004 | 5.07 µM |

| NMDA Receptor Antagonism | Gill et al., 2002 | Selective NR2B antagonist |

| Neuroprotective Potential | PMC8192883 | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.